4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . This compound is characterized by the presence of a tetrahydropyran ring substituted with a 3,4-dichlorophenyl group and an amine group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine involves several steps. One common method includes the reaction of 4-cyanotetrahydropyran with sodium hydroxide solution to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite solution under reflux conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine include:
4-Aminotetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the dichlorophenyl group.
This compound derivatives: These derivatives may have additional substituents on the phenyl ring or the pyran ring, altering their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2 |
InChI Key |
VQNQJGJPQFNRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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